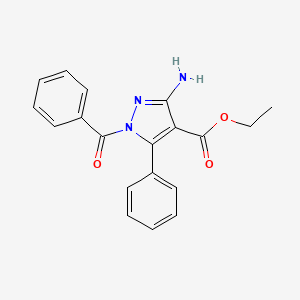

![molecular formula C17H22N2O2S B5544652 3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)

3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzamide derivatives involves several key steps, including condensation, cyclocondensation, and reactions with different acids or bases to form the desired compound. For instance, Patel and Patel (2010) described the synthesis of 2-hydroxy benzamide derivatives through condensation and cyclocondensation processes, indicating a method that could be adapted for synthesizing the target compound (Patel & Patel, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using analytical and spectral data. These data help in understanding the compound's chemical framework and the positioning of its functional groups, which are crucial for its reactivity and biological activity. For example, the study by Narayana et al. (2004) on thiazolyl benzamides provided insights into their molecular structure using IR, ^1H-NMR, and mass spectral data, demonstrating techniques that could be applied to our compound of interest (Narayana et al., 2004).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that modify their structure and enhance their biological activities. These reactions include N-alkylation, halogenation, and the formation of supramolecular gelators as seen in the work by Yadav and Ballabh (2020), who explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, a concept relevant to understanding the chemical reactivity of our compound (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are key to understanding a compound's behavior in different environments. For instance, the crystal structures and optical properties of benzothiazole derivatives discussed by Le Thi Hong et al. (2023) provide a foundation for analyzing the physical characteristics of similar compounds (Le Thi Hong et al., 2023).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as their reactivity, stability, and interaction with biological targets, are crucial for their potential applications. Studies like those conducted by Uto et al. (2009) on thiazolyl benzamides as inhibitors demonstrate the importance of understanding these properties for therapeutic applications (Uto et al., 2009).

Scientific Research Applications

Antifungal Agents

Research on related thiazolyl benzamides has led to the synthesis of compounds with potential as antifungal agents. For instance, the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has been explored for antifungal activity. These compounds were synthesized by reacting 5-(bromoacetyl) salicylamide with various thio compounds and characterized by IR, 1H-NMR, and mass spectral data. Their antifungal screening revealed potential antifungal properties (Narayana et al., 2004).

Supramolecular Gelators

Another area of interest is the development of supramolecular gelators from thiazolyl benzamide derivatives. Research has shown that certain N-(thiazol-2-yl) benzamide derivatives can form stable gels with ethanol/water and methanol/water mixtures, thanks to methyl functionality and S⋯O interactions. These findings could have implications for designing new materials with specific physical properties (Yadav & Ballabh, 2020).

Magnetic Materials

The coordination of related ligands to copper ions has resulted in anionic metalloligands, which, when reacted with lanthanide salts, yield complexes with magnetic properties. These complexes demonstrate behaviors characteristic of single-molecule magnets (SMMs) and single-chain magnets (SCMs), highlighting their potential for advanced magnetic materials (Costes et al., 2010).

Anticancer Agents

The synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been conducted with promising results against various cancer cell lines. This research suggests the potential of these compounds as anticancer agents, providing a new avenue for cancer treatment development (Ravinaik et al., 2021).

Antibacterial and Antifungal Activities

Compounds synthesized from 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamide have been evaluated for their antibacterial and antifungal activities. The synthesis involved condensation and cyclocondensation reactions, yielding compounds with potential as antibacterial and antifungal agents. These findings contribute to the search for new antimicrobial compounds (Patel & Patel, 2010).

properties

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-17(2,21)8-6-13-4-3-5-14(10-13)16(20)18-9-7-15-11-22-12-19-15/h3-5,10-12,21H,6-9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPYTJKSADDJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCCC2=CSC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)